Structural Chemistry and X-Ray Crystallographic Profiling of Benzenamine, N-[bis(4-fluorophenyl)methylene]-
Structural Chemistry and X-Ray Crystallographic Profiling of Benzenamine, N-[bis(4-fluorophenyl)methylene]-
A Technical Whitepaper for Materials Scientists and Crystallographers
Executive Summary
Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as N-[bis(4-fluorophenyl)methylene]aniline) is a critical fluorinated ketimine derivative. Structurally characterized by its central carbon-nitrogen double bond (Schiff base) flanked by three bulky aromatic rings, it serves as a highly valuable monomer in the synthesis of high-performance polyarylene ether ketones (PAEKs) [1]. The incorporation of this monomer into polymer backbones imparts exceptional thermostability, chemical resistance, and elevated glass transition temperatures, making it a focal point in advanced materials development [2, 3].
This whitepaper provides an in-depth analysis of its chemical synthesis, single-crystal growth methodologies, and X-ray crystallographic profile, mapping the causality between its molecular conformation and macroscopic material properties.
Chemical Synthesis and Crystallization Protocol
The synthesis of N-[bis(4-fluorophenyl)methylene]aniline relies on an acid-catalyzed condensation reaction between a diaryl ketone and a primary amine. To ensure high yield and crystal purity suitable for X-ray diffraction (XRD), the protocol must strictly control reaction equilibrium and nucleation thermodynamics [1].
Step-by-Step Methodology
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Reagent Assembly: Charge a three-necked round-bottomed flask (fitted with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus) with 21.8 g (0.10 mol) of bis(4-fluorophenyl)methanone, 9.3 g (0.10 mol) of aniline, and 500 mL of anhydrous toluene.
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Acid Catalysis: Add 1.7 g (0.01 mol) of p-methylbenzenesulfonic acid (p-TsOH).
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Causality: The p-TsOH acts as a Brønsted acid to protonate the carbonyl oxygen of the methanone, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by the aniline nitrogen.
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Reflux and Dehydration: Stir the mixture at 120 °C for 2 hours, then heat to a rolling boil for 12 hours under a nitrogen atmosphere.
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Causality: Toluene serves as an azeotropic solvent. Boiling allows the continuous removal of the water byproduct via the Dean-Stark trap. According to Le Chatelier’s Principle, the continuous extraction of water drives the reversible imine condensation reaction to completion.
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Precipitation: Cool the reactor to room temperature and pour the organic solution into cold methanol. Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to yield a crude yellow powder.
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Single-Crystal Growth: Dissolve the purified powder in a minimal volume of methanol. Allow the solution to undergo slow evaporation at room temperature (293 K) over a period of one week.
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Causality: Slow evaporation gradually increases the solution's concentration into the metastable supersaturation zone. This thermodynamic control prevents rapid, chaotic precipitation, favoring the orderly addition of molecules to the crystal lattice and resulting in defect-free single crystals suitable for XRD.
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Caption: Step-by-step synthetic workflow and crystallization protocol for the title compound.
X-Ray Diffraction Data and Unit Cell Parameters
High-resolution X-ray diffraction data confirms the structural integrity and spatial arrangement of the synthesized compound [1]. The crystals belong to the orthorhombic crystal system, which is indicative of the highly ordered, symmetrical packing driven by specific intermolecular forces.
Table 1: Crystallographic Data and Structure Refinement Summary
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₉H₁₃F₂N | Volume (V) | 2960.0 (17) ų |
| Formula Weight (M_r) | 293.30 g/mol | Formula Units (Z) | 8 |
| Crystal System | Orthorhombic | Absorption Coeff. (μ) | 0.09 mm⁻¹ |
| Temperature (T) | 293 K | Crystal Size | 0.40 × 0.27 × 0.11 mm |
| Wavelength (Mo Kα) | λ = 0.71073 Å | Reflections Collected | 13,881 |
| Unit Cell Length a | 18.104 (6) Å | Independent Reflections | 2,612 (Rint = 0.022) |
| Unit Cell Length b | 8.612 (3) Å | Goodness-of-Fit (S) | 0.98 |
| Unit Cell Length c | 18.985 (6) Å | Final R Indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.115 |
Molecular Geometry and Conformational Topology
The molecular geometry of N-[bis(4-fluorophenyl)methylene]aniline is dictated by the hybridization of its core atoms and the steric demands of its substituents.
Imine Core Integrity: The central C1=N bond length is measured at 1.2839(19) Å [1]. This distance is significantly shorter than a typical C–N single bond (~1.47 Å) and perfectly aligns with standard C=N double bond lengths, validating the successful formation of the rigid imine core.
Steric Hindrance and Dihedral Twisting: While the sp² hybridized carbon of the imine core theoretically favors a planar 120° geometry, the sheer steric bulk of the three flanking aromatic rings (two fluorobenzenes and one aniline) makes coplanarity energetically impossible. To minimize severe van der Waals clashes between the ortho-hydrogens of adjacent rings, the molecule undergoes significant torsional twisting.
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The two fluorobenzene rings are twisted relative to each other, forming a dihedral angle of 66.52(4)°.
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These fluorobenzene rings are oriented out-of-plane with respect to the aniline ring at dihedral angles of 81.04(5)° and 64.15(5)°.
Caption: Conformational topology and dihedral angles between the aromatic rings and imine core.
Supramolecular Assembly and Crystal Packing
Beyond the isolated molecular structure, the macroscopic properties of the crystal are governed by its supramolecular packing. In the absence of strong classical hydrogen bond donors (like O-H or N-H), the crystal lattice is stabilized by non-classical, weak intermolecular interactions [1].
C—H···F Hydrogen Bonding: The highly electronegative fluorine atoms on the peripheral rings act as hydrogen bond acceptors. Specifically, an intermolecular C—H···F hydrogen bond occurs between the hydrogen atom of an aniline ring carbon (C18—H18) and a fluorine atom (F1) of an adjacent symmetry-equivalent molecule.
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Donor-Acceptor Distance (D···A): 3.379(2) Å
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Bond Angle (D—H···A): 150°
These directional C—H···F interactions propagate through the lattice, linking the individual molecules into continuous, one-dimensional zig-zag chains that run parallel to the crystallographic c axis. This interlocking chain structure contributes directly to the compound's high thermal stability.
Caption: Logical flow of C-H···F intermolecular hydrogen bonding forming 1D zig-zag chains.
Applications in Materials Science
The structural characteristics detailed above are not merely academic; they are the foundation of the compound's utility in polymer chemistry. When utilized as a monomer for polyarylene ether ketones (PAEKs), the para-fluorine atoms undergo nucleophilic aromatic substitution (SNAr) with bisphenols.
Simultaneously, the bulky, twisted, and rigid nature of the N-phenyl imine pendant group acts as an internal plasticizer restrictor. By severely limiting the rotational degrees of freedom of the resulting polymer backbone, this specific structural motif directly causes a dramatic increase in the polymer's glass transition temperature (Tg) and overall thermal degradation threshold [2, 3].
References
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Title: N-[Bis(4-fluorophenyl)methylene]aniline Source: Acta Crystallographica Section E: Structure Reports Online (2010) URL: [Link]
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Title: A high-performance electrostatic stabilizer for poly(ether ether ketone) particles Source: Chemistry of Materials (1993) URL: [Link]
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Title: Synthesis and characterization of narrow molecular-weight distribution fractions of poly(aryl ether ether ketone) Source: Macromolecules (1990) URL: [Link]
